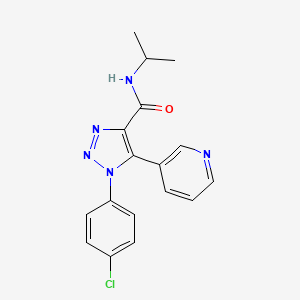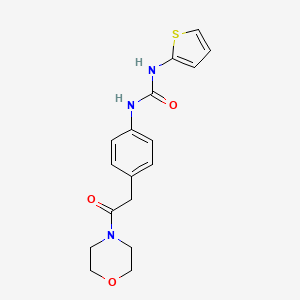
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a morpholine ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One possible route could be:
Formation of the morpholino intermediate: Reacting morpholine with an appropriate acylating agent to form the morpholino-2-oxoethyl intermediate.
Coupling with the phenyl ring: Using a coupling reaction, such as a Suzuki or Heck reaction, to attach the morpholino intermediate to the phenyl ring.
Formation of the urea linkage: Reacting the resulting compound with an isocyanate or a urea derivative to form the urea moiety.
Introduction of the thiophene ring: Finally, attaching the thiophene ring through a suitable reaction, such as a cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiophene and urea moieties can act as ligands in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the urea moiety.
Receptor Binding: Possible interactions with biological receptors, making it a candidate for drug development.
Medicine
Anticancer Agents: Compounds with similar structures have been studied for their anticancer properties.
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the thiophene ring.
Industry
Agriculture: Possible use as agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example:
Enzyme Inhibition: The urea moiety can mimic the transition state of enzyme substrates, leading to inhibition.
Receptor Binding: The compound can interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate instead of a urea moiety.
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea is unique due to the combination of the morpholine, thiophene, and urea moieties, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-9-23-10-8-20)12-13-3-5-14(6-4-13)18-17(22)19-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVVBCOIBPIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

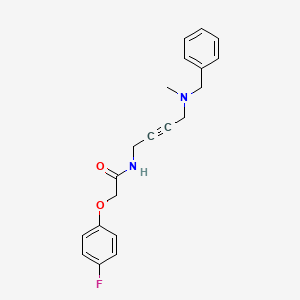
![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2768112.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine](/img/structure/B2768116.png)
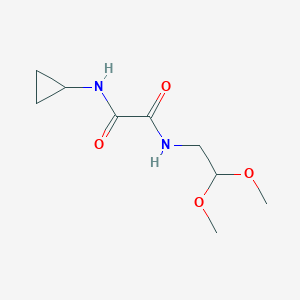

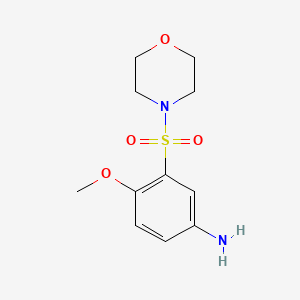
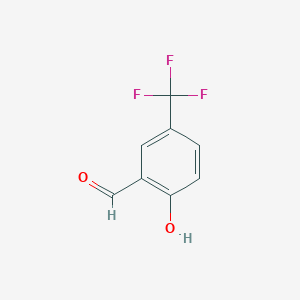

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)
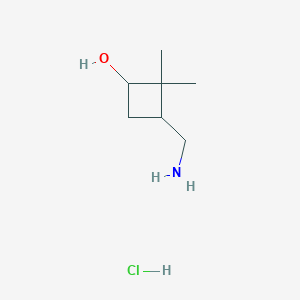
![6-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)
